Cas no 4489-31-0 ((5-bromo-6-oxo-1-phenyl-pyridazin-4-yl)carbamoylformic acid)

(5-bromo-6-oxo-1-phenyl-pyridazin-4-yl)carbamoylformic acid structure
4489-31-0 structure
Product Name:(5-bromo-6-oxo-1-phenyl-pyridazin-4-yl)carbamoylformic acid
CAS No:4489-31-0
MF:C12H8BrN3O4
MW:338.113621711731
CID:929704
PubChem ID:3081924
Update Time:2025-04-19

(5-bromo-6-oxo-1-phenyl-pyridazin-4-yl)carbamoylformic acid Chemical and Physical Properties

Names and Identifiers

    • (5-bromo-6-oxo-1-phenyl-pyridazin-4-yl)carbamoylformic acid
    • 2-[(5-bromo-6-oxo-1-phenylpyridazin-4-yl)amino]-2-oxoacetic acid
    • [(5-Brom-6-oxo-1-phenyl-1,6-dihydro-4-pyridazinyl)amino](oxo)essigs?ure
    • [(5-Bromo-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino]oxoacetic Acid
    • [(5-Bromo-6-oxo-1-phenyl-1,6-dihydro-4-pyridazinyl)amino](oxo)acetic acid
    • 5-Bromo-1,6-dihydro-6-oxo-1-phenylpyridazin-4-yloxamic Acid
    • acetic acid, 2-[(5-bromo-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino]-2-oxo-
    • Acide [(5-bromo-6-oxo-1-phényl-1,6-dihydro-4-pyridazinyl)amino](oxo)acétique
    • CHEBI:82247
    • 9XE605N8LB
    • Oxamic acid, (5-bromo-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)-
    • Oxapyrazon
    • Oxapyrazon [ISO]
    • 2-((5-BROMO-1,6-DIHYDRO-6-OXO-1-PHENYL-4-PYRIDAZINYL)AMINO)-2-OXOACETIC ACID
    • Acetic acid, ((5-bromo-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino)oxo-
    • (5-bromo-6-oxo-1-phenylpyridazin-4-yl)carbamoylformic acid
    • 4489-31-0
    • NS00125434
    • UNII-9XE605N8LB
    • Q27155834
    • SCHEMBL133768
    • 2-((5-Bromo-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)amino)-2-oxoacetic acid
    • 2-((5-Bromo-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)amino)-2-oxoaceticacid
    • DTXSID3074810
    • C19126
    • Inchi: 1S/C12H8BrN3O4/c13-9-8(15-10(17)12(19)20)6-14-16(11(9)18)7-4-2-1-3-5-7/h1-6H,(H,15,17)(H,19,20)
    • InChI Key: XRGQIRXQFSJBKJ-UHFFFAOYSA-N
    • SMILES: BrC1C(N(C2C=CC=CC=2)N=CC=1NC(C(=O)O)=O)=O

Computed Properties

  • Exact Mass: 336.96984
  • Monoisotopic Mass: 336.97
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 509
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 1.3
  • Topological Polar Surface Area: 99.1Ų

Experimental Properties

  • Density: 1.77
  • Refractive Index: 1.7
  • PSA: 99.07
Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited